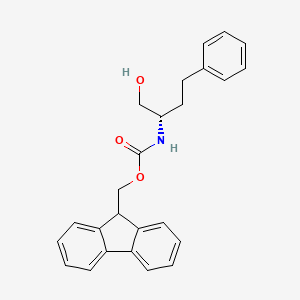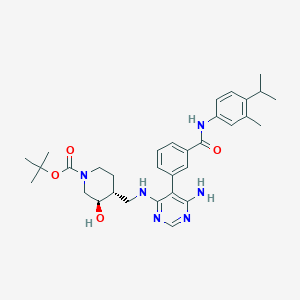
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile is an organic compound that features a pyridine ring substituted with a methoxyphenyl group and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile typically involves the condensation of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base, followed by a cyanation reaction to introduce the nitrile group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the cyanation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Electrophilic reagents: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The compound’s ability to modulate enzyme activity and receptor signaling pathways is of particular interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Pyridyl)benzonitrile: Similar in structure but lacks the methoxy group, which may affect its binding affinity and biological activity.
4-(2-Methoxyphenyl)piperidino]{2-[(4-methylphenyl)thio]pyridin-3-yl}methanone:
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: Features a triazole ring and is studied for its potential as a cancer treatment.
Uniqueness
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile is unique due to the presence of both a methoxyphenyl group and a benzonitrile moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H14N2O |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
4-[2-(4-methoxyphenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H14N2O/c1-22-17-10-8-16(9-11-17)19-18(3-2-12-21-19)15-6-4-14(13-20)5-7-15/h2-12H,1H3 |
InChI-Schlüssel |
UXTCFYMCEPNFQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)


![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)






